5-(Tert-butyl)-2-(piperazin-1-ylmethyl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Tert-butyl)-2-(piperazin-1-ylmethyl)oxazole is an organic compound with the molecular formula C12H21N3O. It features a tert-butyl group, a piperazine ring, and an oxazole ring, making it a versatile molecule in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyl)-2-(piperazin-1-ylmethyl)oxazole typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperazine Group: This step involves the reaction of the oxazole intermediate with piperazine under controlled conditions.
Addition of the Tert-butyl Group:
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Tert-butyl)-2-(piperazin-1-ylmethyl)oxazole undergoes various chemical reactions, including:
Oxidation: This reaction can modify the oxazole ring or the piperazine group.
Reduction: Reduction reactions can target the oxazole ring, leading to different derivatives.
Substitution: Substitution reactions can occur at the tert-butyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution can introduce various substituents to the piperazine ring.
Wissenschaftliche Forschungsanwendungen
5-(Tert-butyl)-2-(piperazin-1-ylmethyl)oxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(Tert-butyl)-2-(piperazin-1-ylmethyl)oxazole involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The oxazole ring may also play a role in binding to specific sites, influencing the compound’s overall biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 4-((piperazin-1-yl)methyl)piperidine-1-carboxylate: This compound shares the piperazine and tert-butyl groups but has a different core structure.
Tert-butyl 3-((piperazin-1-yl)methyl)azetidine-1-carboxylate: Similar in having the piperazine and tert-butyl groups, but with an azetidine ring instead of oxazole.
Uniqueness
5-(Tert-butyl)-2-(piperazin-1-ylmethyl)oxazole is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H21N3O |
---|---|
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
5-tert-butyl-2-(piperazin-1-ylmethyl)-1,3-oxazole |
InChI |
InChI=1S/C12H21N3O/c1-12(2,3)10-8-14-11(16-10)9-15-6-4-13-5-7-15/h8,13H,4-7,9H2,1-3H3 |
InChI-Schlüssel |
GSTWHDLAZAMUMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CN=C(O1)CN2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.